1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline
Description
Properties
IUPAC Name |
1-methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c1-11-18-19-16-15(12-7-3-2-4-8-12)17-13-9-5-6-10-14(13)20(11)16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSYKMZNAIPFGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327989 | |
| Record name | 1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19848-88-5 | |
| Record name | 1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:
Chemical Reactions Analysis
1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Aromatic nucleophilic substitution is a key reaction for the synthesis of this compound.
Common reagents used in these reactions include thiourea, triazole-2-thiol, and various amines. The major products formed from these reactions are derivatives of the original compound with different functional groups.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it a candidate for further research:
- Antiviral Activity : Studies have indicated that derivatives of triazoloquinoxalines possess significant antiviral properties. The compound has shown effectiveness against certain viral strains through mechanisms that may involve inhibition of viral replication .
- Antimicrobial Properties : Research highlights the antimicrobial potential of 1-methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline. Its derivatives have been tested against various bacterial and fungal strains, demonstrating notable inhibitory effects .
- CNS Activity : The compound has been investigated for its neuropharmacological effects. It has shown promise in modulating neurotransmitter systems and may serve as a lead compound for developing treatments for neurological disorders such as anxiety and depression .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antiviral | Demonstrated significant inhibition of viral replication in vitro. |
| Study 2 | Antimicrobial | Showed effective inhibition against Gram-positive and Gram-negative bacteria. |
| Study 3 | CNS Activity | Indicated potential anxiolytic effects in animal models. |
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds potential for therapeutic applications:
- Development of Antiviral Drugs : Its ability to inhibit viral replication positions it as a candidate for antiviral drug development.
- Antimicrobial Agents : The compound's effectiveness against various pathogens suggests it could be formulated into new antimicrobial therapies.
- Neuropharmacological Treatments : Its impact on neurotransmitter systems indicates possible applications in treating mood disorders and other CNS-related conditions.
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with molecular targets such as adenosine receptors. The compound acts as an antagonist to the A2B receptor, which is associated with anticancer activity . Additionally, it can intercalate DNA, leading to cytotoxic effects on cancer cells .
Comparison with Similar Compounds
1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other similar compounds, such as:
4-Chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: A precursor in the synthesis of the target compound.
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These derivatives have been studied for their potential pharmacological activities.
Pyrimido-quinoxaline: An isostere of the triazoloquinoxaline family with similar biological activities.
The uniqueness of this compound lies in its specific interaction with adenosine receptors and its potential as a chemotherapeutic agent .
Biological Activity
1-Methyl-4-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a triazole ring fused to a quinoxaline structure. The compound's unique configuration contributes to its biological properties.
Anticancer Properties
Recent studies have indicated that derivatives of triazoloquinoxalines exhibit significant anticancer activity. For instance, a study demonstrated that compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold showed promising results in inhibiting cell growth in various cancer cell lines. Specifically, at a concentration of 10 µM, one derivative reduced the viability of A375 melanoma cells to 6% .
Adenosine Receptor Antagonism
Research has highlighted the potential of this compound as an adenosine receptor antagonist. A series of triazoloquinoxaline derivatives were evaluated for their affinity towards human A3 adenosine receptors. Some compounds demonstrated high selectivity and affinity for these receptors, suggesting a role in modulating cellular signaling pathways .
Antimicrobial Activity
The compound has also been reported to possess antimicrobial properties. Quinoxaline derivatives have shown effectiveness against various bacterial and fungal strains. In particular, studies have indicated that certain derivatives exhibit potent antibacterial activity against resistant strains .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Antagonism of Adenosine Receptors : By binding to adenosine receptors, it can inhibit pathways that promote tumor growth.
- Direct Antimicrobial Effects : The structure allows for interactions with microbial enzymes or cell membranes.
Case Studies
Case Study 1: Anticancer Activity
In a recent investigation involving the synthesis and evaluation of various triazoloquinoxaline derivatives, researchers found that one compound significantly inhibited the proliferation of A375 melanoma cells. The study utilized MTT assays to determine cell viability and confirmed the efficacy through flow cytometry analysis .
Case Study 2: Adenosine Receptor Interaction
Another study focused on the binding affinity of several triazoloquinoxalines to human adenosine receptors. The results indicated that certain modifications to the quinoxaline structure enhanced receptor binding and selectivity .
Comparative Analysis
| Property | This compound | Other Triazoloquinoxaline Derivatives |
|---|---|---|
| Molecular Formula | C16H12N4 | Varies |
| Anticancer Activity | High efficacy against melanoma cells | Variable efficacy across different types |
| Adenosine Receptor Affinity | Selective for A3 receptors | Some derivatives show broader activity |
| Antimicrobial Activity | Effective against resistant strains | Generally effective but varies by derivative |
Q & A
Q. Optimization :
- Purity : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) for purification.
- Yield improvement : Optimize reaction time (e.g., 8–12 hours for cyclization) and solvent choice (e.g., DMF for polar intermediates) .
- Monitoring : Track reaction progress via TLC and confirm final structure with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
How is the molecular structure of this compound characterized?
Basic
Structural elucidation employs:
- Spectroscopy : ¹H NMR (δ 7.2–8.3 ppm for aromatic protons), ¹³C NMR (quinoxaline carbons at δ 120–150 ppm), and IR (C=N stretch ~1600 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 267 [M⁺] for C₁₅H₁₇N₅) and fragmentation patterns confirm the backbone .
- X-ray crystallography : Resolves bond angles (e.g., 120° for triazole ring) and crystallographic packing .
What are the key challenges in designing experiments to assess its biological activity?
Advanced
Challenges include:
- Solubility : Poor aqueous solubility requires DMSO/water mixtures (≤5% DMSO) for in vitro assays .
- Stability : Degradation under physiological pH (e.g., hydrolysis of triazole ring) necessitates stability studies via HPLC .
- Model systems : Selectivity in microbial vs. mammalian cell lines (e.g., S. aureus MIC vs. HeLa cell cytotoxicity) to avoid false positives .
Q. Methodology :
- Use time-kill assays for antimicrobial activity and kinase inhibition assays (e.g., EGFR IC₅₀ measurements) .
How does this compound interact with specific biological targets?
Advanced
Mechanistic studies suggest:
- Antimicrobial action : Inhibition of microbial DNA gyrase (IC₅₀ ~2.5 µM) via binding to the ATPase domain, confirmed by molecular docking .
- Anticancer activity : Suppression of PI3K/Akt signaling, validated by Western blotting of phosphorylated Akt in MCF-7 cells .
- Anti-inflammatory effects : COX-2 inhibition (IC₅₀ 1.8 µM) measured via prostaglandin E₂ ELISA .
Q. Contradictions :
- Discrepancies in IC₅₀ values (e.g., 2.5 µM vs. 5.1 µM for gyrase inhibition) may arise from assay conditions (e.g., ATP concentration). Validate with isothermal titration calorimetry (ITC) .
What strategies resolve contradictions in reported biological activity data?
Q. Advanced
- Statistical validation : Use ANOVA to compare IC₅₀ values across studies (e.g., p < 0.05 for kinase inhibition assays) .
- Replication : Test in multiple cell lines (e.g., HepG2 vs. A549) to confirm target specificity .
- Structural analogs : Compare activity of derivatives (e.g., 4-chloro vs. 4-methoxy substitutions) to identify SAR trends .
Example :
A 2025 study resolved conflicting antimicrobial data by standardizing broth microdilution assays (CLSI guidelines) and using clinical isolate panels .
What advanced computational methods predict its pharmacokinetic properties?
Q. Advanced
Q. Limitations :
- Overestimation of metabolic stability (e.g., CYP3A4-mediated oxidation requires in vitro microsomal assays) .
How does structural modification enhance its pharmacological profile?
Q. Advanced
- Electron-withdrawing groups : 4-Nitro substitution improves antimicrobial potency (MIC reduced from 16 µg/mL to 4 µg/mL) .
- Hydrophilic moieties : Carboxamide derivatives (e.g., N-benzyl-8-carboxamide) enhance solubility (logS = -3.1 → -2.4) without losing activity .
- Hybrid scaffolds : Fusion with pyrazole (e.g., pyrazoloquinoxaline) broadens kinase inhibition .
Q. Synthetic hurdles :
- Steric hindrance from 1-methyl group complicates C-4 functionalization. Use Pd-catalyzed C-H activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
